molecular formula C19H16ClFN2O B2367380 2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one CAS No. 923083-73-2

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2367380
CAS No.: 923083-73-2
M. Wt: 342.8
InChI Key: FXWBELIAGYAENG-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the pyridazinone class This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro, fluoro, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with 2,4-dimethylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one: This compound itself.

    2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-4-one: A similar compound with a different position of the pyridazinone core.

    2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-5-one: Another analog with a different substitution pattern.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O/c1-12-6-7-14(13(2)10-12)18-8-9-19(24)23(22-18)11-15-16(20)4-3-5-17(15)21/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWBELIAGYAENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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